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molecular formula C14H14ClNO2 B2354692 1-Chloro-4-morpholin-4-yl-2-naphthol CAS No. 159596-04-0

1-Chloro-4-morpholin-4-yl-2-naphthol

Cat. No. B2354692
M. Wt: 263.72
InChI Key: CQMPZTLEBQKQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291561B1

Procedure details

in a 0.3 l steel autoclave, 10.5 g of 1-chloro-4-morpholino-2-naphthol in 150 ml of sodium hydroxide (2N) and 30 ml of ethanol are maintained under a pressure of 3 bar and at 35° C. in the presence of 3 g of palladium on charcoal (5%) for 7 hours. The solution is then filtered to remove the catalyst. The aqueous phase is then acidified with acetic acid and then filtered. The precipitate is washed with water and then dried. 7.1 g of 4-morpholino-2-naphthol are thus obtained.
[Compound]
Name
steel
Quantity
0.3 L
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:4][C:3]=1[OH:18]>[OH-].[Na+].C(O)C.[Pd]>[O:15]1[CH2:14][CH2:13][N:12]([C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:2]=[C:3]([OH:18])[CH:4]=2)[CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
steel
Quantity
0.3 L
Type
reactant
Smiles
Name
Quantity
10.5 g
Type
reactant
Smiles
ClC1=C(C=C(C2=CC=CC=C12)N1CCOCC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is then filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CC(=CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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